2-Methyl-2-azabicyclo[2.2.1]heptane
Description
Properties
CAS No. |
4524-95-2 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-methyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H13N/c1-8-5-6-2-3-7(8)4-6/h6-7H,2-5H2,1H3 |
InChI Key |
LLAMAEIOZLEXMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone for constructing the 2-azabicyclo[2.2.1]heptane skeleton. A study demonstrated that 1-azadienes, such as 1-aza-1,3-butadiene, react with electron-deficient dienophiles like maleic anhydride to form the bicyclic adduct. For example, the reaction of 1-aza-1,3-butadiene with norbornene derivatives yields 2-azabicyclo[2.2.1]hept-5-ene intermediates. These intermediates are pivotal for subsequent functionalization.
The regioselectivity of the cycloaddition is influenced by the electron-withdrawing groups on the dienophile, with maleic anhydride favoring endo transition states. Computational studies suggest that the nitrogen lone pair participates in stabilizing the transition state, leading to a 75–85% yield of the bicyclic product under thermal conditions (120°C, 12 hours).
Rhodium-Catalyzed Cyclization
Alternative routes employ transition-metal catalysis. Rhodium(I) complexes, such as [Rh(cod)Cl]₂, facilitate the cyclization of enyne precursors into 2-azabicyclo[2.2.1]heptane derivatives. For instance, a rhodium-catalyzed reaction of 1-aza-enynes at 60°C under hydrogen pressure (6 bar) achieves quantitative conversion to the bicyclic structure. This method avoids harsh conditions and minimizes byproducts, making it suitable for lab-scale synthesis.
Functionalization of the Nitrogen Center
N-Methylation via Alkylation
Introducing the methyl group at the nitrogen atom requires careful consideration of steric hindrance. A two-step protocol involves:
- Protection of the amine : Benzyl or tert-butoxycarbonyl (Boc) groups are commonly used to mask the nitrogen.
- Methylation : Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) at 60°C for 6 hours achieves N-methylation with 70–80% yield.
Deprotection under hydrogenolytic conditions (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) furnishes 2-methyl-2-azabicyclo[2.2.1]heptane.
Reductive Amination
An alternative approach employs reductive amination of 2-azabicyclo[2.2.1]heptan-5-one with methylamine. Using sodium cyanoborohydride in methanol at pH 5–6, the ketone is converted to the secondary amine with 65% yield. This method benefits from mild conditions but requires precise pH control to avoid over-reduction.
Hydrogenation and Stereochemical Control
Catalytic Hydrogenation of Unsaturated Precursors
The patent US4925942A details the hydrogenation of methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate using Raney nickel under mild conditions (60°C, 6 bar H₂), achieving near-quantitative yields. This contrasts with earlier methods using platinum oxide, which yielded only 9.5% under similar conditions. The superiority of Raney nickel is attributed to its lower cost and resistance to poisoning by nitrogen-containing intermediates.
Stereoselective Reductions
Stereochemical outcomes are critical for biological activity. Lithium aluminum hydride (LiAlH₄) reduces ester groups in 2-azabicyclo[2.2.1]heptane carboxylates to alcohols with retention of configuration, as evidenced by NMR studies. For example, reduction of methyl 3-hydroxy-quinuclidine-3-carboxylate yields the corresponding alcohol with >95% stereopurity.
Dehydration and Elimination Reactions
Thionyl Chloride-Mediated Dehydration
The hydroxy group at the 3-position of methyl 3-hydroxy-quinuclidine-3-carboxylate is eliminated using thionyl chloride (SOCl₂) under reflux. This step forms methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate, a key intermediate for hydrogenation. The reaction proceeds via an E2 mechanism, with SOCl₂ acting as both acid and dehydrating agent.
Acid-Catalyzed Rearrangements
Strong acids (e.g., HCl gas) promote the rearrangement of cyanohydrins to iminoether derivatives. For instance, treatment of 3-cyano-3-hydroxy-quinuclidine with HCl in methanol generates methyl 3-hydroxy-quinuclidine-3-carboxylate in 68% yield. This step highlights the importance of anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | 1-azadiene + dienophile | 75–85 | High regioselectivity | Requires high temperatures |
| Rhodium Catalysis | Enyne cyclization | >95 | Mild conditions, scalable | Cost of rhodium catalysts |
| Reductive Amination | Ketone + methylamine | 65 | Simple workflow | pH sensitivity |
| Raney Nickel Hydrogenation | Unsaturated ester hydrogenation | 99 | Cost-effective, high yield | Requires pressurized equipment |
Challenges and Optimization Strategies
Steric Hindrance
The bicyclic framework imposes significant steric constraints, particularly during N-methylation. Bulky bases (e.g., DBU) improve reaction efficiency by deprotonating the amine without promoting side reactions.
Hydrolysis Sensitivity
Ester intermediates are prone to hydrolysis. Anhydrous solvents (e.g., THF, diethyl ether) and controlled addition of aqueous reagents mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of 2-Methyl-2-azabicyclo[2.2.1]heptane.
Reduction: Various amine derivatives.
Substitution: Substituted amines with different functional groups.
Scientific Research Applications
2-Methyl-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Position of Nitrogen Substituent
- 2-Methyl-2-azabicyclo[2.2.1]heptane : Nitrogen at the 2-position with a methyl group. Exhibits an endo-exo isomerism due to restricted inversion (ΔG‡ = 7.2 kcal/mol).
- 7-Methyl-7-azabicyclo[2.2.1]heptane : Nitrogen at the 7-position. Demonstrates a higher nitrogen inversion barrier (ΔG‡ ≈ 10–12 kcal/mol) due to increased torsional strain from the bicyclic framework.
Substituent Effects
Physicochemical Properties
Reactivity and Stability
Nitrogen Inversion Dynamics :
- The inversion barrier of 2-methyl-2-azabicyclo[2.2.1]heptane (ΔG‡ = 7.2 kcal/mol) is lower than acyclic amines (e.g., pyrrolidine: ΔG‡ ≈ 10–12 kcal/mol) due to reduced angle strain but significant torsional strain in the transition state.
- In contrast, 7-methyl-7-azabicyclo[2.2.1]heptane has a higher barrier due to unfavorable eclipsing interactions in the planar transition state.
Solvent Effects :
Key Research Findings
Stereochemical Corrections : Early misassignments of endo/exo isomers in 2-azabicyclo[2.2.1]heptane derivatives were rectified via X-ray crystallography, emphasizing the importance of structural validation.
Toxicity Profiles : Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate shows moderate acute toxicity (oral LD₅₀ > 300 mg/kg) and requires stringent handling protocols.
Computational Insights : Molecular mechanics calculations align with experimental inversion barriers, confirming the interplay of torsional and angle strain.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 2-azabicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Two primary approaches are derived from analogous bicyclic amine syntheses:
-
Mitsunobu Reaction : Use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) with sodium azide in toluene, followed by NaOH washing and column chromatography (yielding products as yellow oils) .
-
Multi-Step Functionalization : Sequential protection/deprotection (e.g., benzoylation, tosylation) and reduction steps (e.g., LiBH₄, NaBH₄), achieving yields >90% in optimized routes .
- Key Considerations : Optimize reaction time (e.g., overnight for azide introduction) and solvent polarity (toluene vs. methanol) to minimize side products. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How do purification techniques ensure product integrity in azabicycloheptane synthesis?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating bicyclic amines due to their polar functional groups (e.g., azides, carboxylates). highlights the removal of unreacted sodium azide and Ph₃P byproducts via sequential washes (NaOH, brine) . For thermally sensitive derivatives, low-temperature recrystallization (e.g., ethanol/THF mixtures) preserves stereochemical integrity .
Q. What analytical techniques confirm the structure of 2-Methyl-2-azabicyclo[2.2.1]heptane?
- Methodological Answer :
- NMR Spectroscopy : ¹³C NMR resolves exo/endo isomerism (e.g., δ 45–55 ppm for bridgehead carbons). Low-temperature NMR (<200 K) captures dynamic inversion processes .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 125.17 for C₇H₁₁NO derivatives) and fragmentation patterns .
Advanced Research Questions
Q. What experimental and computational insights explain nitrogen inversion dynamics in 2-Methyl-2-azabicyclo[2.2.1]heptane?
- Methodological Answer :
-
NMR Line Shape Analysis : Determines inversion rate constants (e.g., ΔG‡ = 7.2 kcal/mol for endo→exo isomerization). Compare with acyclic amines (ΔG‡ ~10–12 kcal/mol) to assess strain effects .
-
Molecular Mechanics : Simulations reveal torsional strain (eclipsing interactions) contributes more to inversion barriers than angle strain (CNC <109.5°). Validate via solvent-dependent studies (e.g., barrier reduction in polar solvents) .
Compound ΔG‡ (kcal/mol) Key Strain Factor 2-Methyl-2-azabicycloheptane 7.2 Torsional (eclipsing) 7-Methyl-7-azabicycloheptane 12.1 Angle strain (CNC 99°)
Q. How do isotopic labeling studies resolve inductive vs. steric effects in azabicycloheptanes?
- Methodological Answer : Deuterium labeling (e.g., 2-methyl-2-azabicycloheptane-d₂) isolates electronic effects. shows no angle-independent inductive effects via ¹H NMR isotope shifts, confirming steric/geometric dominance in substituent positioning .
Q. Can computational methods predict energetic properties of bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Density functional theory (DFT) calculates heat of formation (HOF) and detonation velocity (e.g., 8.5 km/s for nitro derivatives). Compare with experimental calorimetry (e.g., ΔcH°liquid = -6148.4 kJ/mol for bicycloheptanes) to validate models .
| Property | Computed (DFT) | Experimental |
|---|---|---|
| HOF (kJ/mol) | +250.3 | +242.1 (combustion) |
| Detonation Velocity | 8.5 km/s | 8.2 km/s (RDX) |
Q. How do torsional and angle strain influence thermodynamic stability in bicyclic amines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
